N-Benzyl-L-leucine méthyl esterHCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

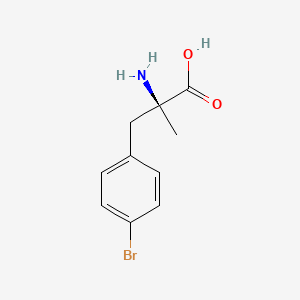

"N-Benzyl-L-leucine methyl esterHCl" is a chemical compound with the molecular formula C14H21NO2HCl. It is a derivative of the amino acid leucine .

Synthesis Analysis

Amino acid methyl esters like “N-Benzyl-L-leucine methyl ester*HCl” can be synthesized by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis

The molecular structure of “N-Benzyl-L-leucine methyl ester*HCl” consists of a benzyl group attached to the nitrogen of the leucine amino acid, and a methyl ester group attached to the carboxyl end of the leucine .Chemical Reactions Analysis

Esters, like “N-Benzyl-L-leucine methyl ester*HCl”, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

"N-Benzyl-L-leucine methyl esterHCl" has a molecular weight of 235.3336.45 g/mole. More detailed physical and chemical properties were not found in the search results.Mécanisme D'action

The mechanism of action of N-Benzyl-L-leucine methyl ester*HCl is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in various metabolic processes. It may also have antioxidant and anti-inflammatory properties.

Biochemical and Physiological Effects:

N-Benzyl-L-leucine methyl ester*HCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-Benzyl-L-leucine methyl ester*HCl in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its low solubility in some solvents, which may affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the research and development of N-Benzyl-L-leucine methyl ester*HCl. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and toxicity profile.

Conclusion:

In conclusion, N-Benzyl-L-leucine methyl ester*HCl is a promising compound with potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, stability, and bioactive properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Méthodes De Synthèse

The synthesis of N-Benzyl-L-leucine methyl ester*HCl involves the reaction of L-leucine with benzyl chloride and methanol in the presence of hydrochloric acid. The synthesized compound is a white crystalline powder that is soluble in water and other organic solvents.

Applications De Recherche Scientifique

Synthèse de peptides

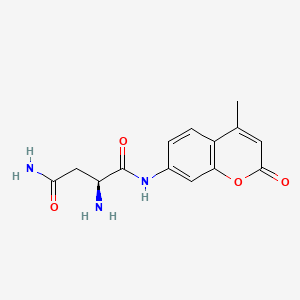

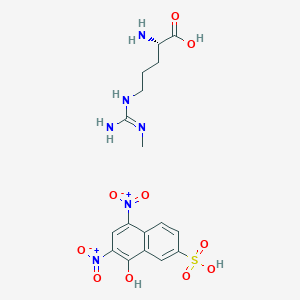

Le N-Benzyl-L-leucine méthyl esterHCl peut être utilisé dans la synthèse de peptides {svg_1}. Les peptides sont de courtes chaînes d'acides aminés qui jouent un rôle crucial dans les fonctions biologiques. Ils sont utilisés dans divers domaines tels que la thérapeutique, les cosmétiques et la nutrition.

Polymérisations asymétriques

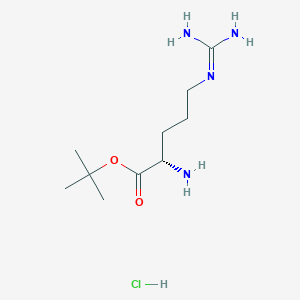

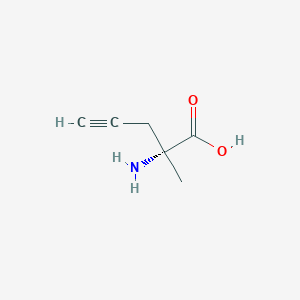

Ce composé a été utilisé dans des polymérisations asymétriques pour obtenir des polymères optiquement actifs {svg_2}. Les rotations spécifiques des polymères étaient influencées par les substituants N, les initiateurs, les solvants et la température {svg_3}.

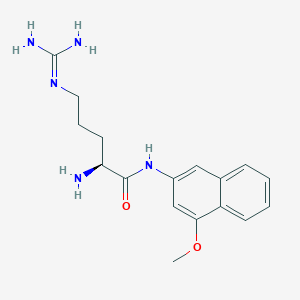

Capacités de reconnaissance chirale

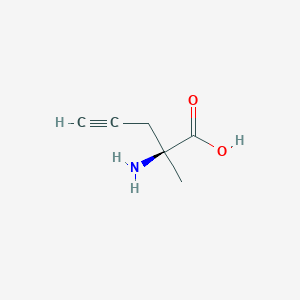

Les polymères optiquement actifs obtenus à partir des polymérisations asymétriques du N-Benzyl-L-leucine méthyl esterHCl ont montré des capacités de reconnaissance chirale {svg_4}. Ces polymères peuvent être utilisés comme phases stationnaires chirales pour la chromatographie liquide haute performance (CLHP) pour la résolution d'énantiomères {svg_5}.

Synthèse de polymères optiquement actifs

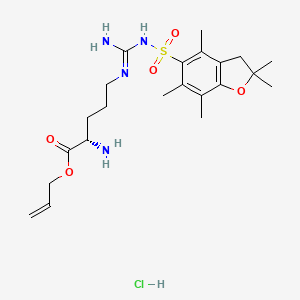

Le N-Benzyl-L-leucine méthyl esterHCl peut être utilisé dans la synthèse de polymères optiquement actifs {svg_6}. Ces polymères ont une grande variété d'applications potentielles basées sur leur structure chirale, telles que la construction de milieux chiraux pour la synthèse asymétrique {svg_7}.

Phase stationnaire chirale

Les polymères optiquement actifs synthétisés à partir du N-Benzyl-L-leucine méthyl esterHCl peuvent être utilisés comme phase stationnaire pour la séparation par chromatographie liquide haute performance chirale {svg_8}. C'est l'une des applications les plus réussies des polymères optiquement actifs {svg_9}.

Synthèse d'autres dérivés

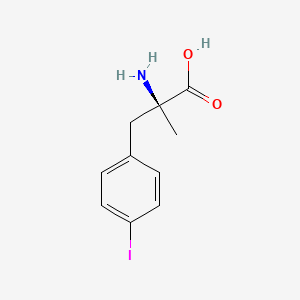

Le N-Benzyl-L-leucine méthyl esterHCl peut être utilisé comme matière première pour la synthèse d'autres dérivés {svg_10}. Par exemple, il peut être utilisé pour synthétiser le carbobenzyloxyglycyl-L-leucine méthyl ester, le carbobenzyloxyglycylglycyl-L-leucine méthyl ester et le carbobenzyloxy-L-isoleucyl-L-leucine méthyl ester {svg_11}.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzyl-L-leucine methyl ester*HCl involves the esterification of L-leucine with methanol and subsequent benzyl protection of the resulting methyl ester. The benzyl-protected methyl ester is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-leucine", "Methanol", "Benzyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Esterification of L-leucine with methanol in the presence of a strong acid catalyst to yield L-leucine methyl ester.", "Step 2: Protection of the methyl ester with benzyl chloride in the presence of a base catalyst to yield N-benzyl-L-leucine methyl ester.", "Step 3: Reaction of N-benzyl-L-leucine methyl ester with hydrochloric acid to yield N-Benzyl-L-leucine methyl ester*HCl." ] } | |

| 1010385-26-8 | |

Formule moléculaire |

C14H21NO2*HCl |

Poids moléculaire |

235,33*36,45 g/mole |

Synonymes |

N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)